molecular formula C11H4N4O2 B1682091 9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one CAS No. 67200-34-4

9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one

Cat. No. B1682091
CAS RN: 67200-34-4
M. Wt: 224.17 g/mol
InChI Key: SFSSAKVWCKFRHE-UHFFFAOYSA-N
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Description

9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one is a chemical compound with the molecular formula C11H4N4O2 . It is used in the field of organic chemistry as a building block .


Synthesis Analysis

The synthesis of 9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one involves a reaction with acetic acid in ethanol at 20℃ for 18 hours . The mixture is then heated to gentle reflux for another 6 hours. After cooling to room temperature, the resulting precipitate is filtered and washed with water to yield the compound as a pale yellow solid .


Molecular Structure Analysis

The molecular structure of 9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one is planar with potential intramolecular C N⋯S interactions . This structure shows a small torsion angle .


Physical And Chemical Properties Analysis

9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one has a molecular weight of 224.18 g/mol . Other physical and chemical properties such as boiling point, density, and melting point are not well-documented in the literature.

Scientific Research Applications

Inhibition of SCFMET30 Ubiquitin E3 Ligase

SMER 3 is a selective inhibitor of Skp1-Cullin-F-box (SCF) MET30 ubiquitin ligase . This E3 ligase plays a crucial role in regulating transcription, cell-cycle control, and immune response .

Enhancement of Rapamycin

SMER 3 acts as a small molecule enhancer of rapamycin . It enhances yeast cell lethality in response to rapamycin .

Upregulation of Methionine Biosynthesis Genes

At a concentration of 5 μM, SMER 3 upregulates a set of methionine biosynthesis genes . This alteration of the SCF MET30 complex prevents ubiquitination of target proteins, including Met4 .

Blockage of Cell Proliferation

SMER 3 has been found to block cell proliferation . This property could be useful in the study of cell growth and division.

Potential Applications in Cancer Research

As ubiquitin E3 ligases are involved in tumorigenesis, SMER 3 has potential applications in cancer research . By inhibiting the SCF MET30 ubiquitin ligase, it could potentially affect the growth of cancer cells.

Drug Discovery in the Ubiquitin-Proteasome System

The ubiquitin-proteasome system plays a crucial role in cellular processes such as protein degradation, apoptosis, cell cycle, and DNA repair . SMER 3, as an inhibitor of an E3 ubiquitin ligase, could be a valuable tool in the discovery of new drugs targeting this system.

Safety and Hazards

The safety and hazards associated with 9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one are not well-documented in the literature. It is recommended to handle this compound with care, avoid contact with air and water due to possible violent reactions, and store it under inert gas .

properties

IUPAC Name

13-oxa-10,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4N4O2/c16-9-6-4-2-1-3-5(6)7-8(9)13-11-10(12-7)14-17-15-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSSAKVWCKFRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NON=C4N=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340952
Record name SMER3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one

CAS RN

67200-34-4
Record name SMER3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-Indeno-[1,2-e]-[1,2,5]-oxadiazolo-[3,4-b]-pyrazin-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one
Reactant of Route 2
9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one
Reactant of Route 3
9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one
Reactant of Route 4
9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one
Reactant of Route 5
9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one
Reactant of Route 6
9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one

Q & A

Q1: What is the primary mechanism of action of SMER3?

A1: SMER3 acts as a selective inhibitor of an SCF family E3 ubiquitin ligase. [1, 4] While the specific ligase targeted by SMER3 is not identified in these abstracts, its inhibitory action ultimately prevents the proteasomal degradation of certain proteins. This mechanism is highlighted in the context of IL-7 signaling, where SMER3 blocks the degradation of both the IL-7 receptor alpha (CD127) and the suppressor of cytokine signaling protein CIS. [1]

Q2: How does SMER3 impact IL-7 signaling in human CD8 T cells?

A2: Research indicates that SMER3 interferes with the IL-7-mediated downregulation of CD127. [1] Normally, IL-7 binding triggers CD127 internalization and phosphorylation, ultimately leading to its proteasomal degradation. SMER3, by inhibiting an E3 ligase, prevents this degradation, potentially enhancing IL-7 signaling. This mechanism is further supported by the observation that SMER3 blocks the degradation of CIS, a protein involved in the negative regulation of IL-7 signaling. [1]

Q3: Beyond IL-7 signaling, are there other cellular processes where SMER3 demonstrates activity?

A3: While the provided research primarily focuses on IL-7 signaling, one study suggests a potential role for SMER3 in regulating muscle atrophy. [3] This implies that the targeted E3 ligase might play a broader role in protein homeostasis and cellular processes beyond immune regulation. Further research is needed to elucidate these additional mechanisms.

Q4: Are there any insights into the structural characteristics of SMER3?

A4: Unfortunately, the provided abstracts do not offer specific details regarding the molecular formula, weight, or spectroscopic data of SMER3 (9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one). Accessing this information would require referring to the full research articles or other chemical databases.

Q5: What potential therapeutic applications are suggested for SMER3 based on its mechanism of action?

A5: Given its ability to enhance IL-7 signaling, SMER3 holds promise as a potential therapeutic target for conditions where boosting immune responses is beneficial. For instance, it could be explored as an adjuvant therapy in HIV+ individuals exhibiting poor immunological response to antiretroviral therapy. [1] Furthermore, its potential role in mitigating muscle atrophy [3] warrants further investigation for applications in muscle wasting disorders or cancer-associated cachexia.

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